4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid is a reagent primarily used as a hyperacid-sensitive linker in solid-phase synthesis. [] It is particularly compatible with Fmoc/tBu solid-phase peptide synthesis. [] This linker plays a crucial role in temporarily attaching a molecule to a solid support during chemical synthesis, allowing for efficient reactions and purifications.
The compound is derived from the modification of butyric acid, incorporating a hydroxymethyl and methoxy group on the aromatic ring. The chemical formula for this compound is , and it has a CAS number of 136849-75-7. Its classification includes:
The synthesis of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions.
For example, one specific synthesis method involves dissolving 4-(3-methoxyphenoxy)-butyric acid ethyl ester in a mixture of acetone and water, followed by treatment with sodium hydroxide to yield the desired product after further purification steps .
The molecular structure of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid features:
The structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .
4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid participates in various chemical reactions:
Typical reaction conditions include:
The mechanism of action for 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid primarily revolves around its role as a linker in peptide synthesis:
This dual functionality makes it valuable in pharmaceutical chemistry where precise control over peptide structures is required .
Properties are often characterized using:
4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid has several scientific applications:
The compound 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid follows systematic IUPAC naming conventions. The parent structure is butyric acid, with a substituent at the γ-carbon (C4) consisting of a phenoxy group. This phenoxy group is further modified at the para-position (C4') with a hydroxymethyl (–CH₂OH) group and at the meta-position (C3') with a methoxy (–OCH₃) group. Its molecular formula is C₁₂H₁₆O₅, with a molecular weight of 240.26 g/mol [2] [5] [8]. The CAS registry number 136849-75-7 uniquely identifies it in chemical databases [2] [5]. Common synonyms include HMPBA and 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid [5] [8].
HMPBA features two critical functional domains:
Table 1: Key Structural Features of HMPBA
Structural Domain | Functional Groups | Electronic Effects |
---|---|---|
Aromatic ring | 3-Methoxy, 4-hydroxymethyl | Methoxy: +I effect; Hydroxymethyl: moderate polarity |
Aliphatic linker | Ether bond, n-butyric acid | Ether: polar; Carboxylic acid: H-bond donor/acceptor |
Overall topology | Unsymmetrical biphasic | LogP = 1.43 [8] |
This structure enables dual reactivity: the carboxylic acid participates in amide coupling, while the hydroxymethyl group allows etherification or esterification [8].
NMR Spectroscopy:
IR Spectroscopy:
Mass Spectrometry:
X-Ray Crystallography:Though structural data is limited in search results, the crystalline form (white powder) and melting point (80–88°C) suggest moderate lattice stability [2] [5].
Density functional theory (DFT) simulations reveal three stable conformers differing in torsion angles:
Table 2: Computational Molecular Properties
Parameter | Value | Method |
---|---|---|
Molecular weight (exact) | 240.10000 Da | DFT [8] |
Topological polar surface area | 76 Ų | Computational [8] |
Rotatable bonds | 7 | SMILES: O(ClC=CC(CO)=C(C=1)OC)CCCC(=O)O [8] |
Hydrophobicity (LogP) | 1.43 | XLogP3 [8] |
The linker’s flexibility (~7 rotatable bonds) facilitates diverse orientations in solid-phase synthesis, particularly as a handle in HMPB resin [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7